2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-(2-nitrophenyl)acetamide
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Overview
Description
2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-(2-nitrophenyl)acetamide is a synthetic organic compound that features an imidazole ring, a nitrophenyl group, and a thioether linkage. Compounds with these structural motifs are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-(2-nitrophenyl)acetamide typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The imidazole derivative can be reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with a nitrophenyl acetic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a catalyst or metal hydrides.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with imidazole rings are often used as ligands in coordination chemistry and catalysis.
Materials Science: The unique electronic properties of imidazole derivatives make them useful in the development of advanced materials.
Biology
Enzyme Inhibition: Imidazole derivatives are known to inhibit certain enzymes, making them potential candidates for drug development.
Antimicrobial Activity: Some imidazole compounds exhibit antimicrobial properties.
Medicine
Pharmaceuticals: The compound could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Chemical Synthesis: Used as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-(2-nitrophenyl)acetamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The nitrophenyl group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-((4,5-Dihydro-1H-imidazol-2-yl)thio)acetamide: Lacks the nitrophenyl group.
N-(2-Nitrophenyl)acetamide: Lacks the imidazole and thioether groups.
2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-phenylacetamide: Lacks the nitro group.
Uniqueness
2-((4,5-Dihydro-1H-imidazol-2-yl)thio)-N-(2-nitrophenyl)acetamide is unique due to the combination of its imidazole ring, thioether linkage, and nitrophenyl group, which may confer distinct chemical and biological properties not found in similar compounds.
Properties
CAS No. |
63274-80-6 |
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Molecular Formula |
C11H12N4O3S |
Molecular Weight |
280.31 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C11H12N4O3S/c16-10(7-19-11-12-5-6-13-11)14-8-3-1-2-4-9(8)15(17)18/h1-4H,5-7H2,(H,12,13)(H,14,16) |
InChI Key |
UNVPJXIRGPYRNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)SCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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